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Compound of Interest

Compound Name: Acriflavine hydrochloride

Cat. No.: B1666551

Introduction Acriflavine hydrochloride is a fluorescent, DNA-specific dye particularly suitable
for staining meiotic chromosomes in various organisms, including fungi and plants.[1] Its
application, often following an acid hydrolysis step similar to the Feulgen procedure, allows for
clear visualization of chromosome morphology while leaving protein-rich structures like the
nucleolus transparent.[1] This characteristic is highly advantageous for detailed analysis of
pachytene chromosomes and for observing chromatin strands extending through the nucleolus
to the satellite.[1] This document provides detailed protocols and technical data for the use of
acriflavine hydrochloride in meiotic chromosome studies.

Mechanism of Action Acriflavine staining for chromosomes typically employs a preliminary acid
hydrolysis step. This process removes purine bases from the DNA, exposing aldehyde groups
on the deoxyribose sugar. Acriflavine then binds covalently to these exposed aldehyde groups,
resulting in stable, fluorescently labeled chromosomes. Because the nucleolus is primarily
composed of RNA and protein, it does not undergo this reaction and thus remains unstained,
providing excellent contrast for chromosomal analysis.[1]
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Caption: Mechanism of Acriflavine-Feulgen Chromosome Staining.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two different protocols

using acriflavine for staining cellular structures. The protocol adapted from Tanke and van

Ingen (1980) is specifically optimized for meiotic chromosomes in fungi.[1]

Parameter

Protocol 1: Meiotic
Chromosomes (Fungi)[1]

Protocol 2: General Protist
Staining[2]

Sample Type

Unfixed intact perithecia

Live or formaldehyde-fixed

cells

Acriflavine Concentration

100-200 pg/mL

0.05% (500 pg/mL)

Staining Solution

In 0.1 N HCI with 5 mg/mL
K2S205

In 0.1 M citrate buffer, pH 3.0

Hydrolysis

4 N HCI for 2030 min at 30°C

Not specified

Staining Time

20-30 min at 30°C

4 min at room temperature

Washing/Differentiation

3 x 3-5 min in HCI:70%
Ethanol (2:98 v/v)

75% Isopropyl alcohol, then

water

Mounting Medium

10% Glycerol

Water or immersion oil

Excitation Wavelength

~450 nm

420-490 nm or 450-490 nm

Emission Wavelength

~540 nm

Not specified (Red/Green

fluorescence)

Detailed Experimental Protocol

This protocol is adapted from the Feulgen-type staining procedure used for visualizing meiotic

chromosomes in the fungus Neurospora crassa.[1]

1. Materials and Reagents

» Acriflavine Hydrochloride (Sigma)
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Potassium Metabisulfite (K2S205)
Hydrochloric Acid (HCI)
70% Ethanol
10% Glycerol
Distilled Water
Microscope slides and coverslips
Epifluorescence microscope
. Solutions Preparation

Staining Solution: Dissolve acriflavine hydrochloride to a final concentration of 100-200
pg/mL and potassium metabisulfite to 5 mg/mL in 0.1 N HCI. Prepare fresh.

Hydrolysis Solution: 4 N HCI.
Washing Solution: Mix concentrated HCI and 70% ethanol in a 2:98 v/v ratio.
. Staining Procedure

Sample Preparation: Grow and prepare biological samples as required. For Neurospora,
strips of agar bearing developing perithecia (4-6 days post-fertilization) are used directly.[1]

Hydrolysis: Immerse the unfixed samples in 4 N HCI for 20-30 minutes at 30°C.[1]
Rinsing: Rinse the samples once with distilled water to remove the acid.[1]

Staining: Transfer the samples to the acriflavine staining solution and incubate for 20-30
minutes at 30°C.[1]

Washing (Differentiation): To remove non-covalently bound stain, wash the samples three
times, for 3-5 minutes each, in the HCl-ethanol washing solution at 30°C.[1]

Final Rinse: Wash the samples twice in distilled water to remove the washing solution.[1]
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e Mounting: Dissect the stained material (e.g., perithecia) in a drop of 10% glycerol on a clean
microscope slide.

e Squash Preparation: Gently squash the dissected material under a coverslip to release and
spread the meiotic cells (e.g., asci).

 Visualization: Examine the slides using an epifluorescence microscope equipped with filters
for excitation at approximately 450 nm and emission detection at around 540 nm.[1] A
magnification of 500x or higher is recommended.[1]

Experimental Workflow Diagram
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Preparation

Start: Unfixed Biological Sample

1. Hydrolysis
4N HCI, 20-30 min, 30°C

2. Rinse
1x with Distilled Water

3. Staining
100-200 pg/mL Acriflavine
20-30 min, 30°C

4. Washing (Differentiation)
3x in HCI:Ethanol (2:98)

5. Final Rinse
2x with Distilled Water

Observation

6. Mounting & Squashing
in 10% Glycerol

7. Epifluorescence Microscopy
(Ex: ~450 nm, Em: ~540 nm)

End: Image Acquisition

Click to download full resolution via product page

Caption: Workflow for Meiotic Chromosome Staining with Acriflavine.
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Applications in Research and Drug Development

Cytogenetics: Acriflavine staining is a powerful tool for fundamental research in meiosis,
allowing for detailed observation of chromosome pairing, recombination, and segregation.

Genotoxicity Screening: While effective for staining, researchers should be aware that
acriflavine can induce DNA damage upon light exposure, a property investigated in other
contexts like in vivo imaging.[3] This characteristic could be explored in specific genotoxicity
assays.

Anticancer Research: Acriflavine is recognized as a potent inhibitor of Hypoxia-Inducible
Factor (HIF-1), a key target in cancer therapy.[4][5] Its interaction with DNA is a core aspect
of its broader biological activities, which also include inhibiting the unfolded protein response
and epithelial-to-mesenchymal transition (EMT) in cancer models.[6] Understanding its
effects on chromosome structure and stability can provide insights into its mechanism as an
anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes: Acriflavine Hydrochloride for Staining
Meiotic Chromosomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666551#acriflavine-hydrochloride-concentration-for-
staining-meiotic-chromosomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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